molecular formula C9H9BrFNO2 B14908093 4-bromo-N-ethoxy-2-fluorobenzamide

4-bromo-N-ethoxy-2-fluorobenzamide

Cat. No.: B14908093
M. Wt: 262.08 g/mol
InChI Key: PKAXMKIQLKOEAJ-UHFFFAOYSA-N
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Description

4-Bromo-N-ethoxy-2-fluorobenzamide is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and ethoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethoxy-2-fluorobenzamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the acylation of 4-bromo-2-fluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethoxy-2-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of amines or other reduced derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-Bromo-N-ethoxy-2-fluorobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-ethoxy-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorobenzamide: Similar structure but lacks the ethoxy group.

    4-Bromo-2-fluoro-N-methylbenzamide: Similar structure with a methyl group instead of an ethoxy group.

    4-Bromo-N-(4-ethoxyphenyl)-2-fluorobenzamide: Similar structure with an additional phenyl ring.

Uniqueness

4-Bromo-N-ethoxy-2-fluorobenzamide is unique due to the presence of both bromine and fluorine atoms, as well as the ethoxy group. These functional groups confer distinct chemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

4-bromo-N-ethoxy-2-fluorobenzamide

InChI

InChI=1S/C9H9BrFNO2/c1-2-14-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

PKAXMKIQLKOEAJ-UHFFFAOYSA-N

Canonical SMILES

CCONC(=O)C1=C(C=C(C=C1)Br)F

Origin of Product

United States

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